2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one
Description
2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one is a polycyclic heterocyclic compound featuring a fused pyridoindole core with partial saturation across its six-membered rings. This structure places it within the β-carboline family, a class of alkaloids known for diverse pharmacological activities, including interactions with GABAA receptors and monoamine oxidases . The hexahydro designation indicates partial saturation of the pyridine and indole rings, distinguishing it from fully aromatic β-carbolines like harmine or norharmane. Its molecular formula is C11H12N2O (exact mass: 188.0954 g/mol), with a topological polar surface area (TPSA) of 44.9 Ų and a logP of ~1.8–2.0, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
Properties
IUPAC Name |
2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h1-4,8,10,13H,5-6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPZYANCTAMLLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2C1C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-Methoxyphenylhydrazine hydrochloride with suitable reagents to form the desired indole derivative . The reaction conditions often involve the use of nitrogen atmosphere and specific solvents to ensure the purity and yield of the product.
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where large quantities are produced under stringent quality control measures. Companies like ChemScene provide bulk manufacturing and sourcing services for such compounds .
Chemical Reactions Analysis
Cyclization Reactions
The core synthesis of this compound relies on cyclization strategies. A prominent method involves reacting 4-cyano-5H-2,3-dihydropyrido[4,3-b]indol-3-one with phosphorus oxychloride (POCl₃) in the presence of triethylamine hydrochloride (Et₃N·HCl) under anhydrous conditions. This produces the bicyclic framework via intramolecular cyclization, yielding 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one with >75% efficiency.
Key Parameters:
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Temperature: 80–100°C
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Solvent: Toluene or dichloromethane
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Catalyst: None required
Acylation and Alkylation
The secondary amine in the pyridine ring undergoes N-acylation and alkylation reactions. For example, treatment with 4-pentenoyl chloride in DMF at -20°C, followed by warming to room temperature, introduces acyl groups at the nitrogen position . Sodium hydride (NaH) acts as a base to deprotonate the amine, facilitating nucleophilic attack on the acyl chloride .
Representative Reaction Table
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Pentenoyl chloride | DMF, NaH, -20°C → RT, 2 h | N-(4-pentenoyl)-substituted derivative | 82% | |
| Benzyl bromide | THF, K₂CO₃, reflux, 6 h | N-Benzylated derivative | 68% |
Ring-Opening and Functionalization
The indole ring undergoes electrophilic substitution at the C3 position. For instance, Vilsmeier–Haack formylation with POCl₃ and DMF introduces a formyl group, enabling further derivatization (e.g., condensation with amines).
Mechanistic Insight:
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POCl₃ activates DMF to form the chloroiminium ion.
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Electrophilic attack occurs at the electron-rich C3 of the indole.
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Hydrolysis yields the formylated product.
Industrial-Scale Modifications
Bulk synthesis employs continuous flow reactors to enhance efficiency. Key optimizations include:
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Catalyst : Zeolites or acidic resins for recyclability.
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Temperature Gradient : Gradual heating (50°C → 120°C) minimizes side reactions.
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Solvent-Free Conditions : Reduces waste and cost.
Stability and Reactivity Trends
Scientific Research Applications
2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Saturation and Bioactivity: Increased saturation (hexahydro vs. For example, SL651498 (dihydro) exhibits potent anxiolytic activity via GABAA α2/α3 subtypes, while the hexahydro analog may prioritize metabolic stability over receptor affinity .
- Substituent Effects : Chlorination (e.g., 7,8-dichloro derivatives ) enhances MAO inhibition but reduces GABAA selectivity.
Key Observations:
Key Observations:
Q & A
Q. What are the key synthetic methodologies for constructing the pyrido[3,4-b]indol-1-one scaffold?
The synthesis of pyrido[3,4-b]indol-1-one derivatives typically employs cyclization strategies:
- Bischler–Napieralski Reaction : Forms the β-carboline core via dehydration of amides under acidic conditions.
- Pictet–Spengler Reaction : Combines tryptamine derivatives with carbonyl compounds to yield tetrahydro-β-carbolines .
- Microwave-Assisted Thermal Electrocyclization : Efficiently constructs the pyrido[4,3-b]indole framework from heteroarylacrylic acids (e.g., (E)-3-(indol-3-yl)acrylic acid) under microwave irradiation, achieving yields up to 85% .
Methodological Example :
For 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one, Beckmann rearrangement of oxime derivatives in dry THF with POCl₃ yields 45% product after column chromatography .
Q. How is structural characterization performed for pyrido[3,4-b]indol-1-one derivatives?
Characterization involves:
- X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯O) and dihedral angles (e.g., 61.46° between β-carbolinone and benzoyl rings) .
- NMR Spectroscopy : Distinguishes regioisomers via chemical shifts (e.g., 6-hydroxy vs. 7-hydroxy derivatives in δ 10-12 ppm for indolic protons) .
- Mass Spectrometry : Confirms molecular ions (e.g., C₁₉H₁₇N₃O₂ at m/z 335.13) .
Q. How do substitutions on the β-carboline core influence GABAA receptor subtype selectivity?
Substituents at positions 2, 4, and 9 modulate α-subtype affinity:
- SL651498 : A 6-fluoro-9-methyl-2-phenyl derivative shows α2/α3 GABAA subtype selectivity, mediating anxiolytic effects (ED₅₀ = 3 mg/kg in rodent models) without sedation .
- Electron-Withdrawing Groups (e.g., Cl) : Enhance binding to α1 subtypes but may increase off-target motor effects .
Contradiction Analysis :
While α2/α3 subtypes are linked to anxiolysis, α1 antagonism (e.g., via α-CCT) does not fully block anxiolytic activity in some derivatives, suggesting partial α1 involvement .
Q. What strategies resolve low yields in pyrido[3,4-b]indol-1-one synthesis?
Yield optimization involves:
- Microwave Assistance : Reduces reaction time (e.g., 2 hours vs. 12 hours conventional) and improves purity (>95% by HPLC) .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency for sterically hindered derivatives .
- Catalytic Additives : Use of Lewis acids (e.g., ZnCl₂) in Pictet–Spengler reactions increases yields by 20-30% .
Q. How are supramolecular interactions exploited in drug design for β-carboline derivatives?
Crystal packing analysis reveals:
- Hydrogen-Bonded Dimers : Stabilize the solid-state structure (e.g., N–H⋯O interactions in SL651498) and may influence solubility .
- C–H⋯π Networks : Enhance thermal stability (e.g., mp 199–200°C for 5-bromo-triazole derivatives) .
- Conformational Flexibility : Torsion angles (e.g., C10 deviation by 0.547 Å) allow dynamic binding to biological targets .
Q. How are hydroxylated derivatives isolated and characterized from natural sources?
Isolation protocols include:
Q. Analytical Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
